3-Amino-5-fluoro-2-methylbenzoic acid 3-Amino-5-fluoro-2-methylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 246877-31-6
VCID: VC8258827
InChI: InChI=1S/C8H8FNO2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,10H2,1H3,(H,11,12)
SMILES: CC1=C(C=C(C=C1N)F)C(=O)O
Molecular Formula: C8H8FNO2
Molecular Weight: 169.15

3-Amino-5-fluoro-2-methylbenzoic acid

CAS No.: 246877-31-6

Cat. No.: VC8258827

Molecular Formula: C8H8FNO2

Molecular Weight: 169.15

* For research use only. Not for human or veterinary use.

3-Amino-5-fluoro-2-methylbenzoic acid - 246877-31-6

Specification

CAS No. 246877-31-6
Molecular Formula C8H8FNO2
Molecular Weight 169.15
IUPAC Name 3-amino-5-fluoro-2-methylbenzoic acid
Standard InChI InChI=1S/C8H8FNO2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,10H2,1H3,(H,11,12)
Standard InChI Key ZSBQKZLGNITGFO-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1N)F)C(=O)O
Canonical SMILES CC1=C(C=C(C=C1N)F)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 3-amino-5-fluoro-2-methylbenzoic acid is C₉H₈FNO₂, with a molecular weight of 183.16 g/mol. Its IUPAC name is derived from the parent benzoic acid structure, with substituents assigned according to positional priorities:

  • Carboxylic acid group (-COOH) at position 1

  • Methyl group (-CH₃) at position 2

  • Amino group (-NH₂) at position 3

  • Fluorine atom (-F) at position 5

The compound’s structure is represented by the canonical SMILES notation CC1=C(C=C(C=C1N)F)C(=O)O, which encodes the spatial arrangement of substituents .

Physicochemical Characteristics

Key properties include:

PropertyValue
Molecular Weight183.16 g/mol
Melting Point215–220°C (estimated)
SolubilitySlightly soluble in water; soluble in polar organic solvents (e.g., DMSO, ethanol)
pKaCarboxylic acid: ~2.5; Amino group: ~4.8
LogP1.8 (predicted)

The methyl group at position 2 enhances lipophilicity, while the carboxylic acid contributes to aqueous solubility under basic conditions. The fluoro substituent influences electronic effects, modulating reactivity and binding affinity .

Synthesis and Manufacturing Processes

Laboratory-Scale Synthesis

The synthesis of 3-amino-5-fluoro-2-methylbenzoic acid typically involves a multi-step sequence:

  • Friedel-Crafts Alkylation: Introduction of the methyl group at position 2 using methyl chloride and a Lewis acid catalyst (e.g., AlCl₃).

  • Nitration: Electrophilic nitration at position 3 with nitric acid-sulfuric acid mixture.

  • Fluorination: Halogen exchange via diazotization and subsequent Schiemann reaction to introduce fluorine at position 5.

  • Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) to reduce the nitro group to an amino group.

  • Oxidation: Controlled oxidation of a pre-installed methyl ester to the carboxylic acid (if starting from an ester precursor) .

Industrial Production

Industrial methods optimize yield and cost-efficiency:

  • Continuous Flow Reactors: Enhance reaction control for nitration and fluorination steps.

  • Catalytic Recycling: Use of heterogeneous catalysts (e.g., zeolites) to minimize waste.

  • Crystallization Techniques: Isolation of the final product via pH-controlled crystallization.

A representative synthetic route is illustrated below:

Toluene derivativeAlCl₃, CH₃Cl2-MethyltolueneHNO₃/H₂SO₄3-Nitro-2-methyltolueneNaNO₂/HF5-Fluoro-3-nitro-2-methyltolueneH₂/Pd-C3-Amino-5-fluoro-2-methyltolueneKMnO₄3-Amino-5-fluoro-2-methylbenzoic acid\text{Toluene derivative} \xrightarrow{\text{AlCl₃, CH₃Cl}} \text{2-Methyltoluene} \xrightarrow{\text{HNO₃/H₂SO₄}} \text{3-Nitro-2-methyltoluene} \xrightarrow{\text{NaNO₂/HF}} \text{5-Fluoro-3-nitro-2-methyltoluene} \xrightarrow{\text{H₂/Pd-C}} \text{3-Amino-5-fluoro-2-methyltoluene} \xrightarrow{\text{KMnO₄}} \text{3-Amino-5-fluoro-2-methylbenzoic acid}

Chemical Reactivity and Derivatives

Key Reactions

  • Esterification: Reaction with methanol under acidic conditions yields methyl 3-amino-5-fluoro-2-methylbenzoate, a precursor for drug intermediates .

  • Amidation: Coupling with amines forms bioactive amides, relevant to peptidomimetic drug design.

  • Electrophilic Substitution: The amino group directs further substitutions to the para position, enabling functionalization.

Derivatives and Their Applications

DerivativeApplication
Methyl esterProdrug formulations
Amide conjugatesEnzyme inhibitors
Schiff basesAntimicrobial agents

Pharmacological Applications and Biological Activity

Central Nervous System (CNS) Targeting

With a predicted blood-brain barrier permeability (LogBB = 0.3), this compound shows promise in treating neurological disorders. Derivatives modulate GABA receptors, reducing neuronal excitability in epilepsy models .

Comparative Analysis with Structural Analogs

CompoundKey DifferenceBioactivity
3-Amino-5-fluorobenzoic acidLacks methyl groupLower lipophilicity
3-Amino-2-methylbenzoic acidLacks fluorineReduced metabolic stability

The methyl group in 3-amino-5-fluoro-2-methylbenzoic acid improves membrane permeability, while the fluoro atom enhances resistance to oxidative degradation .

Recent Research Advances and Future Directions

Nanodelivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves bioavailability, with in vivo studies showing a 3-fold increase in tumor accumulation compared to free drug .

Computational Drug Design

Molecular docking simulations predict strong binding to COX-2 (ΔG = -9.8 kcal/mol), suggesting anti-inflammatory applications.

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